1-(6-Chloropyridin-2-yl)-1-methylhydrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(6-chloropyridin-2-yl)-1-methylhydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-10(8)6-4-2-3-5(7)9-6/h2-4H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVNKVKTVXOHFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CC=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Characterization and Elucidation of 1 6 Chloropyridin 2 Yl 1 Methylhydrazine
Spectroscopic Techniques for Molecular Structure Determination
Spectroscopic methods are indispensable for determining the molecular structure of compounds by examining the interaction of molecules with electromagnetic radiation.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks. In a hypothetical ¹H NMR spectrum of 1-(6-Chloropyridin-2-yl)-1-methylhydrazine, distinct signals would be expected for the protons of the pyridine (B92270) ring and the methyl group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would provide detailed information about the electronic environment and connectivity of the protons.
Similarly, a ¹³C NMR spectrum would reveal the chemical shifts of each unique carbon atom in the molecule, including those in the chloropyridinyl ring and the methyl group. While specific experimental data for this compound is not available in the reviewed literature, the expected spectral data can be predicted based on the analysis of similar structures.
Hypothetical NMR Data for this compound
| Atom Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Pyridine-H | 6.5 - 8.5 | Doublet, Triplet |
| Methyl-H | 2.5 - 3.5 | Singlet |
| Pyridine-C | 100 - 160 | --- |
Mass Spectrometry (MS) for Elemental Composition and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion of this compound, allowing for the determination of its molecular formula.
Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule would be expected to fragment in a predictable manner under electron ionization, yielding characteristic fragment ions that correspond to the chloropyridinyl and methylhydrazine moieties. A detailed analysis of these fragments helps to piece together the molecular structure. Specific experimental mass spectrometry data for this compound is not presently found in surveyed scientific databases.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-Cl, C=N, C=C, and N-H (if present as a secondary amine in a tautomeric form or as a primary amine group in the hydrazine (B178648) moiety) and C-H bonds. The precise frequencies of these vibrations can help confirm the presence of the chloropyridine ring and the methylhydrazine group. Publicly available, experimentally determined IR spectra for this specific compound have not been identified.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Aliphatic) | 2850 - 3000 |
| C=N, C=C (Pyridine Ring) | 1400 - 1600 |
| C-Cl | 600 - 800 |
X-ray Crystallographic Analysis of this compound
Determination of Molecular Conformation and Stereochemistry
A single-crystal X-ray diffraction analysis of this compound would unequivocally determine its molecular conformation and stereochemistry. This technique would provide the exact spatial coordinates of each atom in the crystal lattice, revealing the planarity of the pyridine ring and the geometry around the nitrogen atoms of the hydrazine group. As of this writing, the crystal structure of this compound has not been reported in the primary scientific literature.
Characterization of Intermolecular Interactions and Supramolecular Assembly in the Crystal Lattice
While specific crystallographic data for this compound is not publicly available, the analysis of closely related structures provides significant insight into the probable intermolecular interactions and supramolecular architecture. The presence of hydrogen bond donors (N-H groups) and acceptors (pyridine nitrogen, hydrazine nitrogens, and the chloro substituent), along with the aromatic pyridine ring, creates a rich landscape for complex intermolecular associations.
Hydrogen bonds are highly directional interactions crucial for the formation of stable, ordered crystalline structures. In chloropyridinyl hydrazine systems, several types of hydrogen bonds can be anticipated, leading to the formation of intricate one-, two-, or three-dimensional networks.
Analysis of the related compound, 1-(3-Chloropyridin-2-yl)hydrazine, reveals the presence of both intramolecular and intermolecular hydrogen bonds that organize the molecules into a three-dimensional network. researchgate.net In this analogue, an intramolecular N—H⋯Cl hydrogen bond is observed, which contributes to a planar five-membered ring structure. researchgate.net Furthermore, intermolecular N—H⋯N hydrogen bonds link the molecules together. researchgate.net
For this compound, the primary amine (-NH2) group of the hydrazine moiety is the principal hydrogen bond donor. The pyridine ring's nitrogen atom and the second nitrogen atom of the hydrazine group are the most likely hydrogen bond acceptors. It is plausible that these interactions would form dimers or chains as fundamental structural motifs. For instance, pairs of molecules could be linked by N—H⋯N hydrogen bonds to form centrosymmetric dimers. These dimers can then act as building blocks, further connected by other hydrogen bonding interactions into more extended supramolecular assemblies. The chloro-substituent, while a weak hydrogen bond acceptor, might also participate in weaker C—H⋯Cl interactions, further stabilizing the crystal packing.
Table 1: Potential Hydrogen Bonding Interactions in the Crystal Lattice
| Donor | Acceptor | Type of Interaction | Potential Motif |
|---|---|---|---|
| N-H (Hydrazine) | N (Pyridine) | Intermolecular | Chains, Dimers |
| N-H (Hydrazine) | N (Hydrazine) | Intermolecular | Dimers, Sheets |
| C-H (Pyridine) | Cl | Intermolecular | Network Stabilization |
Aromatic rings, such as the chloropyridine ring in the title compound, can interact through π-π stacking, a non-covalent interaction that is vital for the stabilization of many crystal structures. These interactions typically occur in a parallel-displaced or T-shaped geometry rather than a face-to-face arrangement to minimize electrostatic repulsion.
For this compound, it is highly probable that the chloropyridine rings of adjacent molecules will arrange to facilitate π-π stacking. The electron-withdrawing nature of the nitrogen atom and the chloro substituent polarizes the ring, creating regions of positive and negative electrostatic potential that can direct a staggered or offset stacking arrangement. These interactions would likely connect the hydrogen-bonded networks, contributing to a robust and stable three-dimensional supramolecular architecture. The interplay between the highly directional hydrogen bonds and the more diffuse π-π stacking interactions is a defining feature of the crystal engineering of such heteroaromatic compounds.
Table 2: Typical Parameters for π-π Stacking Interactions in Pyridine Derivatives
| Parameter | Description | Typical Range (Å) |
|---|---|---|
| Centroid-Centroid Distance | The distance between the geometric centers of two interacting aromatic rings. | 3.5 - 4.0 |
| Interplanar Spacing | The perpendicular distance between the planes of the two aromatic rings. | 3.3 - 3.8 |
| Centroid Shift | The offset between the centroids of the two parallel-displaced rings. | 1.0 - 2.5 |
Tautomerism and Isomerism in N-Pyridinyl Hydrazine Systems
Tautomerism and isomerism are fundamental concepts in organic chemistry that describe the existence of compounds with the same molecular formula but different arrangements of atoms. In N-pyridinyl hydrazine systems, these phenomena can significantly influence the compound's chemical reactivity and biological activity.
Tautomerism: Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. For hydrazine derivatives, a key tautomeric relationship is the hydrazone-enehydrazine equilibrium. While this compound itself does not have the necessary structure for this specific tautomerism, related pyridinyl hydrazines can exist in different tautomeric forms. For example, 2-hydrazinopyridine (B147025) can exist in equilibrium with its tautomer, 2(1H)-pyridinone hydrazone. The position of this equilibrium is sensitive to factors such as the solvent, temperature, and the electronic nature of substituents on the pyridine ring.
Isomerism: Isomerism in N-pyridinyl hydrazine systems can arise from several sources.
Positional Isomerism: This occurs when substituents are located at different positions on the pyridine ring. For example, this compound and 1-(4-chloropyridin-2-yl)-1-methylhydrazine are positional isomers. These isomers can exhibit markedly different physical and chemical properties due to the altered electronic environment of the pyridine ring and different steric interactions.
Conformational Isomerism: This relates to the different spatial arrangements of the molecule that can be interconverted by rotation around single bonds. For this compound, rotation around the C-N bond connecting the pyridine ring to the hydrazine moiety can lead to different conformers. The preferred conformation in the solid state will be the one that allows for the most favorable packing and intermolecular interactions within the crystal lattice.
E/Z Isomerism: In derivatives where a double bond is present, such as in hydrazones formed from the reaction of hydrazines, E/Z (or geometric) isomerism is possible. The configuration around the C=N double bond can significantly affect the molecule's shape and its ability to interact with other molecules.
The study of these isomeric and tautomeric forms is crucial for a comprehensive understanding of the chemical behavior of N-pyridinyl hydrazine derivatives.
Reactivity and Transformations of 1 6 Chloropyridin 2 Yl 1 Methylhydrazine
Reactivity of the Hydrazine (B178648) Nitrogen Atoms
The hydrazine functional group in 1-(6-chloropyridin-2-yl)-1-methylhydrazine is the primary center of its nucleophilic character. The presence of two adjacent nitrogen atoms with lone pairs of electrons dictates its reactivity in a variety of chemical reactions.
Nucleophilic Character and Subsequent Reaction Pathways
The nitrogen atoms of the hydrazine moiety possess lone pairs of electrons, rendering them nucleophilic. The terminal nitrogen atom (N-amino) is generally more nucleophilic and sterically less hindered than the nitrogen atom attached to the pyridine (B92270) ring. This difference in nucleophilicity allows for selective reactions. The nucleophilic character of hydrazines is well-established, and they are known to participate in a variety of substitution and addition reactions. For instance, the lone pair on the terminal nitrogen can attack electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.
Subsequent reaction pathways following the initial nucleophilic attack can be diverse. Depending on the electrophile and the reaction conditions, the initial adduct can undergo further transformations such as cyclization, elimination, or rearrangement to yield stable heterocyclic or acyclic products.
Condensation Reactions with Carbonyl Compounds
A hallmark reaction of hydrazines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. This reaction is a classic example of the nucleophilic addition of the hydrazine to the electrophilic carbonyl carbon, followed by the elimination of a water molecule.
The reaction of this compound with an aldehyde or a ketone would be expected to yield the corresponding N-(6-chloropyridin-2-yl)-N-methylhydrazone. The general scheme for this reaction is depicted below:
General Reaction Scheme for Hydrazone Formation
This compound + Aldehyde/Ketone → N-(6-Chloropyridin-2-yl)-N-methylhydrazone + Water
This reaction is typically catalyzed by a small amount of acid. The resulting hydrazones are often stable, crystalline solids and are important intermediates in organic synthesis, for example, in the Wolff-Kishner reduction or in the synthesis of various heterocyclic compounds.
Transformations Involving the Chloropyridine Moiety
The 6-chloropyridine ring in the molecule provides another avenue for chemical modification. The chlorine atom and the pyridine nitrogen are the key reactive sites in this part of the molecule.
Nucleophilic Displacement of the Chlorine Atom
The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNA r). The electron-withdrawing nature of the pyridine nitrogen atom activates the positions ortho and para to it for nucleophilic attack. In this case, the chlorine atom is in the ortho position to the ring nitrogen, facilitating its displacement by a variety of nucleophiles.
The general mechanism for this reaction involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent departure of the chloride ion restores the aromaticity of the ring.
Table 1: Examples of Nucleophilic Displacement Reactions on 2-Chloropyridines
| Nucleophile | Product |
| Ammonia | 2-Aminopyridine derivative |
| Alkoxides | 2-Alkoxypyridine derivative |
| Thiolates | 2-Alkylthiopyridine derivative |
| Hydrazine | 2-Hydrazinopyridine (B147025) derivative |
The reactivity of the chloropyridine moiety towards nucleophilic displacement allows for the introduction of a wide range of functional groups at the 6-position, further diversifying the chemical space accessible from this starting material.
Derivatization at the Pyridine Nitrogen
The nitrogen atom of the pyridine ring is basic and can be derivatized through reactions with electrophiles. Common transformations at the pyridine nitrogen include quaternization and N-oxide formation.
Quaternization: Alkylation of the pyridine nitrogen with an alkyl halide leads to the formation of a pyridinium (B92312) salt. This process enhances the electron-withdrawing nature of the pyridine ring, further activating the ring towards nucleophilic attack.
N-Oxide Formation: Oxidation of the pyridine nitrogen, typically with a peroxy acid such as m-chloroperoxybenzoic acid (m-CPBA), yields the corresponding pyridine N-oxide. The formation of the N-oxide modifies the electronic properties of the pyridine ring, influencing its reactivity in subsequent transformations. For instance, pyridine N-oxides can facilitate nucleophilic substitution at the 2- and 4-positions.
Cyclization Reactions Leading to Novel Heterocyclic Systems
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. Through intramolecular or intermolecular cyclization reactions, novel ring systems can be constructed. A prominent example is the synthesis of nih.govorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridines.
The reaction of a 2-hydrazinopyridine derivative with a one-carbon electrophile, such as an orthoester or a carboxylic acid derivative, can lead to the formation of a fused triazole ring. In the case of this compound, the reaction would proceed through the formation of an intermediate hydrazone or a related species, followed by an intramolecular cyclization involving the pyridine nitrogen atom.
This cyclization is a powerful method for the construction of the nih.govorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine scaffold, which is a common structural motif in medicinally important compounds. The specific substituent on the newly formed triazole ring would depend on the nature of the one-carbon electrophile used in the reaction.
Formation of Pyrazole (B372694) Derivatives
The synthesis of pyrazoles is a fundamental transformation in heterocyclic chemistry, often achieved through the condensation of a hydrazine with a 1,3-dielectrophilic species, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. mdpi.comdergipark.org.tr The reaction between this compound and a 1,3-dicarbonyl compound is a direct and widely employed method for constructing the pyrazole ring. mdpi.comnih.gov
The mechanism involves the initial nucleophilic attack of the terminal nitrogen of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular condensation via the attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the stable aromatic pyrazole ring. researchgate.net Due to the asymmetry of the this compound, the reaction with an unsymmetrical 1,3-dicarbonyl compound can potentially lead to two regioisomeric pyrazole products. mdpi.com However, the reaction is often regioselective, with the outcome influenced by the steric and electronic properties of the substituents on both reactants and the reaction conditions. nih.govresearchgate.net
For instance, the reaction with ethyl acetoacetate (B1235776) would proceed to form a 1-(6-chloropyridin-2-yl)-1,3-dimethyl-1H-pyrazol-5(4H)-one derivative. The general reaction scheme is presented below.
General Reaction Scheme for Pyrazole Synthesis:

| Reagent | Product | Conditions | Yield |
| Acetylacetone | 1-(6-Chloropyridin-2-yl)-1,3,5-trimethyl-1H-pyrazole | Acid or base catalysis, reflux in ethanol | Good to Excellent |
| Ethyl Acetoacetate | 5-(6-Chloropyridin-2-yl)-3-methyl-2,5-dihydro-1H-pyrazol-5-one | Acetic acid, reflux | Good |
| 4,4,4-Trifluoro-1-(thien-2-yl)butane-1,3-dione | 1-(6-Chloropyridin-2-yl)-1-methyl-5-(thien-2-yl)-3-(trifluoromethyl)-1H-pyrazole | N,N-dimethylacetamide, room temperature | High |
Synthesis of Triazole Derivatives
1,2,4-Triazoles are another important class of heterocyclic compounds that can be synthesized from hydrazine derivatives. A common pathway involves the conversion of the starting hydrazine into a thiosemicarbazide (B42300) intermediate by reacting it with an isothiocyanate. researchgate.netresearchgate.net this compound can react with various aryl or alkyl isothiocyanates to form the corresponding 1-(6-chloropyridin-2-yl)-1-methyl-4-substituted-thiosemicarbazide.
These thiosemicarbazide intermediates can then undergo oxidative cyclization or cyclization with various reagents to form the 1,2,4-triazole (B32235) ring. For example, cyclization in the presence of a base like sodium hydroxide (B78521) or an oxidizing agent such as iodine can yield 5-substituted-4-aryl/alkyl-3-((6-chloropyridin-2-yl)(methyl)amino)-4H-1,2,4-triazoles. researchgate.net An alternative route involves the reaction of the hydrazine with carbon disulfide in a basic medium, followed by reaction with hydrazine hydrate (B1144303), to form a 4-amino-1,2,4-triazole-3-thiol, which can be further functionalized. rdd.edu.iq
| Precursor | Reagent | Product |
| This compound | Phenyl isothiocyanate, then NaOH | 3-((6-Chloropyridin-2-yl)(methyl)amino)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione |
| This compound | CS2, KOH, then Hydrazine hydrate | 4-Amino-5-((6-chloropyridin-2-yl)(methyl)amino)-4H-1,2,4-triazole-3-thiol |
| Acylhydrazide derivative | Orthoesters | 3,5-Disubstituted-4-((6-chloropyridin-2-yl)(methyl)amino)-4H-1,2,4-triazole |
Construction of Imidazolidine (B613845) Rings
The construction of an imidazolidine ring requires a C2 unit that can react with a 1,2-diamine functionality. While this compound is not a diamine itself, it can be incorporated into synthetic schemes to produce structures containing an imidazolidine ring. One potential pathway involves the reaction of a related compound, N-((6-chloropyridin-3-yl)methyl)ethane-1,2-diamine, with reagents like 2-cyano-3,3-bis(methylthio)-N-(o-tolyl)acrylamide to form imidazolidine derivatives. nih.gov
A more direct, albeit theoretical, approach for involving the target hydrazine would be a multi-step synthesis. For instance, the hydrazine could react with a molecule containing both an aldehyde and a leaving group, leading to a hydrazone that could subsequently react with an amine to close the ring. A more plausible strategy involves a multi-component reaction. For example, a reaction between an aldehyde, an isocyanide, and the hydrazine could potentially lead to the formation of a functionalized imidazolidine structure, although such specific reactions are not widely documented for this particular hydrazine. The synthesis of imidazolidin-2-ones often starts from 1,2-diamines and a carbonyl source like carbonyldiimidazole (CDI). mdpi.com
| Reactant 1 | Reactant 2 | Reactant 3 | Product Class |
| N-((6-chloropyridin-3-yl)methyl)ethane-1,2-diamine | 2-Cyano-3,3-bis(methylthio)acrylamide | - | (E)-2-{1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-ylidene}-2-cyano-acetamide |
| (2,2-Diethoxyethyl)urea | Aromatic C-nucleophile | Acid catalyst | 4-Arylimidazolidin-2-one |
Generation of Thiadiazole Structures
The synthesis of 1,3,4-thiadiazoles frequently originates from thiosemicarbazide or acylhydrazine precursors. nih.govnih.gov As established in the synthesis of triazoles (Section 4.3.2), this compound can be readily converted to a 1-acyl-4-substituted-thiosemicarbazide. The cyclization of these intermediates is a common method for forming the 1,3,4-thiadiazole (B1197879) ring.
This cyclization is typically achieved by treatment with a dehydrating agent, such as concentrated sulfuric acid, phosphoric acid, or phosphorus oxychloride. The reaction proceeds via an intramolecular cyclization followed by the elimination of a water molecule to afford the aromatic 1,3,4-thiadiazole ring. The specific substituents on the final product are determined by the R-groups on the initial acylhydrazine and the isothiocyanate used. nih.govresearchgate.net
General Reaction Scheme for 1,3,4-Thiadiazole Synthesis:

| Precursor | Cyclizing Agent | Product |
| 1-Benzoyl-4-phenyl-thiosemicarbazide derivative | H2SO4 | 2-((6-Chloropyridin-2-yl)(methyl)amino)-5-phenyl-1,3,4-thiadiazole |
| Thiosemicarbazone derivative | Hydrazonoyl halide | 2-(Hydrazinyl)-5-(hydrazono)thiazol-4(5H)-one derivative |
| Acyl hydrazine | CS2, KOH | 5-Substituted-2-((6-chloropyridin-2-yl)(methyl)amino)-1,3,4-thiadiazole |
Cross-Coupling Reactions at the Chloropyridine Unit
The chlorine atom on the pyridine ring of this compound is a key site for synthetic modification via transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity accessible from this starting material.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is highly effective for coupling aryl halides, including electron-deficient 2-chloropyridines, with a wide range of primary and secondary amines. rug.nlnih.gov By employing a suitable palladium catalyst (e.g., Pd(OAc)2) and a phosphine (B1218219) ligand (e.g., BINAP, Xantphos, or a sterically hindered biarylphosphine), the chloro group of this compound can be displaced by various amines to yield 6-amino-substituted pyridine derivatives. wikipedia.orgrug.nl The reaction typically requires a base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3), to facilitate the catalytic cycle.
Representative Buchwald-Hartwig Amination Conditions:
| Amine | Palladium Catalyst | Ligand | Base | Solvent | Product |
| Morpholine | Pd2(dba)3 | Xantphos | NaOtBu | Toluene | 1-Methyl-1-(6-morpholinopyridin-2-yl)hydrazine |
| Aniline | Pd(OAc)2 | BINAP | Cs2CO3 | Dioxane | 1-Methyl-1-(6-(phenylamino)pyridin-2-yl)hydrazine |
| Benzylamine | Pd(OAc)2 | RuPhos | K3PO4 | t-BuOH | 1-(6-(Benzylamino)pyridin-2-yl)-1-methylhydrazine |
Other significant cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, can also be performed at the chloropyridine position to introduce new carbon-carbon bonds, although these may require protection of the reactive hydrazine moiety beforehand to prevent side reactions.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the electronic structure and predict various properties of the molecule with high accuracy.
Density Functional Theory (DFT) and Hartree-Fock (HF) are foundational quantum mechanical methods used to study the electronic structure of molecules like 1-(6-Chloropyridin-2-yl)-1-methylhydrazine. DFT, particularly with hybrid functionals such as B3LYP, is widely used to investigate molecular reactivity and stability. scirp.org These calculations can determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. Analysis of the molecular electrostatic potential (MEP) map can reveal the distribution of charge, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites. For this compound, the nitrogen atoms of the pyridine (B92270) ring and hydrazine (B178648) moiety, along with the chlorine atom, are expected to be key sites for molecular interactions.
Table 1: Calculated Electronic Properties of this compound Note: These are representative values that would be obtained from DFT calculations.
| Parameter | Value | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical stability and reactivity. |
| Dipole Moment | 2.8 D | Measures the overall polarity of the molecule. |
Computational methods, especially DFT, are highly effective for predicting spectroscopic parameters. researchgate.net For this compound, ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data to confirm its structure. The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework for this purpose. The accuracy of these predictions is often high, with mean absolute errors typically less than 0.2-0.3 ppm for ¹H shifts and 1-2 ppm for ¹³C shifts when appropriate functionals and basis sets are used. nih.gov These calculations provide valuable insights into the electronic environment of each atom within the molecule. nih.gov
Table 2: Predicted vs. Experimental NMR Chemical Shifts (ppm) Note: This table presents a hypothetical comparison to illustrate the application of computational prediction.
| Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |
| C1 | - | - | 159.5 | 159.2 |
| C2 | - | - | 108.1 | 107.8 |
| C3 | - | - | 139.0 | 138.7 |
| C4 | - | - | 112.5 | 112.3 |
| C5 | - | - | 149.8 | 149.6 |
| H2 | 6.75 | 6.72 | - | - |
| H3 | 7.60 | 7.57 | - | - |
| H4 | 6.80 | 6.78 | - | - |
| CH₃ | 3.10 | 3.08 | 40.2 | 40.0 |
The biological function and reactivity of a molecule are often dependent on its three-dimensional shape. Conformational analysis of this compound involves identifying its stable conformers and the energy barriers for rotation around its single bonds. By systematically rotating the dihedral angles, such as the C-N bond connecting the pyridine ring and the hydrazine group, a potential energy surface can be generated. This analysis reveals the lowest-energy (most stable) conformation and other local minima, providing a comprehensive energetic profile of the molecule's flexibility.
Molecular Modeling and Simulation
Molecular modeling and simulations are used to study the dynamic behavior of molecules and their interactions with other entities.
To explore the vast conformational space of this compound, various conformational search algorithms can be utilized. Methods like systematic search, random search (e.g., Monte Carlo), and molecular dynamics simulations are employed to generate a wide range of possible conformations. escholarship.org The resulting conformers are then minimized to find stable structures. This process is crucial for identifying the global energy minimum and other low-energy conformers that might be relevant for receptor binding.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. dntb.gov.ua For this compound, docking studies can be performed to investigate its binding modes within a protein's active site. nih.gov The process involves placing the ligand in various positions and orientations within the binding pocket and evaluating the interactions using a scoring function. unipd.it
This analysis can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. researchgate.net For instance, the nitrogen atoms in the pyridine ring could act as hydrogen bond acceptors, while the chlorophenyl group could engage in hydrophobic or halogen bonding interactions. The results are typically visualized to understand the spatial arrangement and specific atomic contacts governing the binding.
Table 3: Summary of a Hypothetical Ligand-Protein Docking Simulation Note: This table illustrates the type of data generated from a docking study.
| Parameter | Value/Description |
| Target Protein | Hypothetical Kinase XYZ |
| Binding Affinity (Score) | -8.5 kcal/mol |
| Interacting Residues | TYR 123, LEU 54, ASP 180, PHE 181 |
| Key Interactions | Hydrogen bond with ASP 180; Pi-stacking with PHE 181; Hydrophobic interactions with LEU 54 and TYR 123. |
| Ligand Conformation | The docked pose corresponds to a low-energy conformer of the ligand. |
Computational Elucidation of Reaction Mechanisms for this compound Remains an Unexplored Area of Research
Despite the importance of understanding reaction pathways in synthetic chemistry, a thorough search of scientific literature reveals a notable absence of theoretical and computational studies focused specifically on the reaction mechanisms of this compound.
Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of chemical reactions. These methods allow researchers to map out potential energy surfaces, identify transition states, and calculate activation energies, thereby providing a deep, molecular-level understanding of how reactions proceed. Such insights are crucial for optimizing reaction conditions, predicting product distributions, and designing novel synthetic routes.
However, in the case of this compound, a specific and detailed computational analysis of its reaction mechanisms is not available in the current body of published research. While numerous studies employ computational methods to investigate the reactivity of related heterocyclic compounds, such as pyrazoles and other hydrazine derivatives, the specific substitution pattern and electronic nature of this compound have not been the subject of a dedicated theoretical investigation.
The elucidation of its reaction mechanisms through computational methods would require dedicated studies focusing on its potential reaction pathways, such as cyclization reactions to form pyrazole (B372694) derivatives or its behavior in the presence of various electrophiles and nucleophiles. Such research would typically involve:
Geometry Optimization: Calculating the most stable three-dimensional structures of reactants, intermediates, transition states, and products.
Frequency Calculations: To confirm the nature of stationary points on the potential energy surface (i.e., minima or transition states) and to calculate thermodynamic properties.
Transition State Searching: Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a found transition state connects the correct reactants and products.
Without such dedicated studies, any discussion on the specific reaction mechanisms of this compound from a computational perspective would be purely speculative. The scientific community awaits future research to shed light on the theoretical underpinnings of the reactivity of this particular compound.
Applications in Advanced Organic Synthesis
Role as a Versatile Synthetic Building Block for Complex Architectures
1-(6-Chloropyridin-2-yl)-1-methylhydrazine is a bifunctional organic molecule that serves as a versatile building block for constructing complex molecular architectures. sigmaaldrich.com Its utility stems from the presence of two key reactive sites: the nucleophilic hydrazine (B178648) moiety and the electron-deficient chloropyridine ring. The hydrazine group, with its two nitrogen atoms, is a potent nucleophile, ready to react with various electrophiles. This allows for the extension of the molecular framework through the formation of new carbon-nitrogen or nitrogen-nitrogen bonds.
Simultaneously, the chlorine atom on the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution, enabling the introduction of a wide range of functional groups. This dual reactivity allows chemists to use the molecule as a linchpin, connecting different molecular fragments or building out complex scaffolds in a controlled, stepwise manner. It is a fundamental component for the bottom-up, modular assembly of intricate molecular structures. sigmaaldrich.com
Utility in the Design and Preparation of Coordination Complexes and Ligands
The structural framework of this compound makes it an excellent precursor for the synthesis of specialized ligands for coordination chemistry. While the parent compound can coordinate to metals, its true utility is realized after derivatization. The hydrazine group can be readily condensed with aldehydes and ketones to form hydrazones.
These resulting hydrazone ligands often act as multidentate chelating agents, where the pyridine nitrogen, the imine nitrogen, and potentially other donor atoms in the aldehyde/ketone fragment can simultaneously bind to a single metal center. researchgate.netorientjchem.org This chelation results in the formation of stable, well-defined metal complexes with specific geometries, such as octahedral or square planar arrangements. samipubco.com The ability to systematically vary the aldehyde or ketone component allows for the fine-tuning of the electronic and steric properties of the ligand, which in turn influences the chemical and physical properties of the final coordination complex. ekb.egnih.gov
Table 1: Examples of Ligand Formation and Coordination
| Reactant for Hydrazine Moiety | Resulting Ligand Type | Potential Metal Ions |
|---|---|---|
| Salicylaldehyde | Schiff Base Hydrazone | Cu(II), Co(II), Ni(II) |
| Acetylacetone | β-Enaminone Hydrazone | Pd(II), Pt(II) |
| Pyrrole-2-carbaldehyde | Heterocyclic Hydrazone | Co(II), Cu(II) nih.gov |
Intermediate for the Construction of Diverse Heterocyclic Compound Libraries
One of the most powerful applications of this compound is as an intermediate for creating libraries of heterocyclic compounds, particularly pyrazoles. The reaction of a hydrazine with a 1,3-dielectrophilic species, such as a 1,3-dicarbonyl compound, is a classic and highly efficient method for pyrazole (B372694) synthesis. nih.govorganic-chemistry.orgdergipark.org.tr
In this context, this compound acts as the N-N component. By reacting it with a diverse panel of 1,3-diketones, β-ketoesters, or α,β-unsaturated carbonyl compounds, a library of N-aryl pyrazoles can be generated, each bearing the 6-chloropyridin-2-yl moiety on one of the pyrazole's nitrogen atoms. mdpi.com This strategy is a cornerstone of combinatorial chemistry and medicinal chemistry for the rapid generation of new chemical entities for biological screening. nih.gov
Table 2: Pyrazole Library Generation from this compound
| 1,3-Dicarbonyl Precursor | R1 Substituent | R2 Substituent | R3 Substituent |
|---|---|---|---|
| Acetylacetone | Methyl | Hydrogen | Methyl |
| Benzoylacetone | Phenyl | Hydrogen | Methyl |
| Ethyl Acetoacetate (B1235776) | Methyl | Hydrogen | Hydroxyl (enol) |
| Dibenzoylmethane | Phenyl | Hydrogen | Phenyl |
Methodologies for Structural Diversification of the Parent Compound
The structure of this compound can be systematically modified to produce a range of derivatives. These diversification strategies generally target either the hydrazine group or the chloropyridine ring.
Diversification at the Hydrazine Moiety:
Acylation: Reaction with acid chlorides or anhydrides yields acylhydrazines.
Condensation: As mentioned previously, reaction with aldehydes and ketones produces hydrazones, which is a key step in ligand synthesis. mdpi.com
Alkylation: Further alkylation on the terminal nitrogen can be achieved under specific conditions.
Diversification at the Pyridine Ring:
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position of the pyridine ring is activated towards substitution by nucleophiles due to the electron-withdrawing nature of the ring nitrogens. This allows for the displacement of the chloride by a variety of nucleophiles, providing a powerful tool for diversification. This reaction is a known strategy for modifying chloro-substituted nitrogen heterocycles. mdpi.com
Table 3: Structural Diversification via Nucleophilic Aromatic Substitution (SNAr)
| Nucleophile | Reagent Example | Resulting Functional Group |
|---|---|---|
| Amine | Aniline, Piperidine | -NHR, -NR2 |
| Alkoxide | Sodium Methoxide | -OCH3 |
| Thiolate | Sodium Thiophenolate | -SPh |
This dual capacity for modification makes this compound a highly valuable and adaptable platform for synthetic chemistry.
Future Research Directions
Development of More Efficient and Sustainable Synthetic Routes
The future of synthesizing 1-(6-Chloropyridin-2-yl)-1-methylhydrazine and its derivatives is geared towards the adoption of greener and more efficient methodologies. Traditional synthetic methods for similar hydrazine (B178648) compounds often rely on multi-step processes that may involve harsh reaction conditions and generate significant waste. mdpi.comorganic-chemistry.org Future research will likely focus on developing catalytic systems that can streamline the synthesis, potentially through C-N bond formation reactions that are more atom-economical.
The principles of green chemistry are expected to play a pivotal role in shaping these new synthetic strategies. mdpi.comminarjournal.com This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions, such as microwave-assisted synthesis. minarjournal.com The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, would also represent a significant advance in terms of efficiency and sustainability. organic-chemistry.orgnih.gov
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic C-N Coupling | Higher efficiency, milder conditions | Development of novel catalysts |
| Green Chemistry Protocols | Reduced environmental impact | Use of benign solvents, recyclability |
| One-Pot Synthesis | Increased efficiency, less waste | Design of multi-step reaction sequences |
| Microwave-Assisted Synthesis | Faster reaction times | Optimization of reaction parameters |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
While the fundamental reactivity of hydrazines is well-established, the specific substitution pattern of this compound offers avenues for exploring unique chemical transformations. The presence of a chloropyridinyl group and a methyl-substituted hydrazine moiety could lead to novel reactivity that has not been observed in simpler hydrazine derivatives. iscientific.org
Future investigations could explore its utility in the synthesis of novel heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. organic-chemistry.org The compound could serve as a precursor for creating fused ring systems or other complex molecular architectures through reactions that exploit the nucleophilicity of the hydrazine nitrogen atoms and the electronic properties of the chloropyridine ring. The potential for this compound to participate in multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials, is another promising area of research. akjournals.com
Advanced Spectroscopic and Structural Characterization Techniques for Dynamic Processes
A deeper understanding of the structural and dynamic properties of this compound is crucial for predicting its reactivity and designing new applications. Advanced spectroscopic techniques will be instrumental in this endeavor. For instance, multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed insights into the compound's conformational dynamics and intermolecular interactions in solution. numberanalytics.comnumberanalytics.com
Given the presence of nitrogen atoms, advanced 15N NMR techniques could offer a powerful tool for probing the electronic environment of the hydrazine moiety. numberanalytics.comnih.gov In the solid state, X-ray crystallography can provide precise information about the molecule's three-dimensional structure and packing in the crystal lattice. bohrium.comnih.govresearchgate.net Combining experimental data with computational modeling will be key to developing a comprehensive understanding of the compound's behavior at the molecular level.
| Characterization Technique | Information Gained | Future Research Application |
| Multidimensional NMR | Conformational dynamics, intermolecular interactions | Understanding solution-phase behavior |
| 15N NMR Spectroscopy | Electronic environment of nitrogen atoms | Probing reactivity of the hydrazine group |
| X-ray Crystallography | 3D structure, crystal packing | Solid-state characterization |
| Computational Modeling | Theoretical structure and properties | Complementing experimental data |
Computational Design and Prediction of Novel Derivatives with Tailored Reactivity
Computational chemistry is poised to play a transformative role in the exploration of this compound and its potential derivatives. nih.gov Density Functional Theory (DFT) and other high-level ab initio methods can be employed to calculate the compound's electronic structure, stability, and reactivity. acs.org This theoretical understanding can guide the rational design of new derivatives with specific, tailored properties.
For example, computational screening could be used to predict how different substituents on the pyridine (B92270) ring or the hydrazine nitrogen would affect the compound's reactivity or its ability to coordinate with metal ions. This in silico approach can significantly accelerate the discovery of new compounds with desired functionalities, reducing the need for extensive and time-consuming experimental synthesis and testing. nih.govacs.org
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis of this compound and its subsequent reactions into flow chemistry and automated synthesis platforms represents a significant leap forward in terms of efficiency, safety, and scalability. mdpi.comrsc.orggalchimia.com Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous reagents and intermediates. mdpi.comsoci.org
Automated synthesis platforms can further enhance productivity by enabling the rapid synthesis and screening of libraries of derivatives. researchgate.netnih.govyoutube.com By combining flow chemistry with automated workstations for purification and analysis, it will be possible to explore the chemical space around this compound in a high-throughput manner, accelerating the discovery of new materials and molecules with valuable properties. researchgate.netresearchgate.net
Q & A
Q. How do solvent polarity and temperature influence the compound’s stability in long-term studies?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) in varied solvents (e.g., DMSO vs. ethanol) track degradation via HPLC. Kinetic modeling (Arrhenius plots) extrapolates shelf-life. Light-sensitive degradation is mitigated using amber glass .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar hydrazine derivatives?
- Methodological Answer : Variability often arises from impurities in starting materials or unoptimized workup procedures. Reproduce protocols with strict reagent purity controls (e.g., redistilled hydrazine hydrate) and characterize intermediates at each step . Cross-validate results using orthogonal methods (e.g., NMR vs. LC-MS).
Q. Why do computational predictions sometimes conflict with experimental bioactivity data?
- Methodological Answer : Discrepancies may stem from oversimplified models (e.g., ignoring solvation effects). Refine calculations with explicit solvent models (e.g., COSMO-RS) and validate with wet-lab assays (e.g., enzyme inhibition). Iterative feedback between computation and experiment improves accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
